molecular formula C7H16N2 B047723 N,N-Dimethylpiperidin-4-amine CAS No. 50533-97-6

N,N-Dimethylpiperidin-4-amine

Cat. No.: B047723
CAS No.: 50533-97-6
M. Wt: 128.22 g/mol
InChI Key: YFJAIURZMRJPDB-UHFFFAOYSA-N
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Description

N,N-Dimethylpiperidin-4-amine (CAS: N/A; PubChem CID: 417391) is a tertiary amine derivative of piperidine, characterized by two methyl groups attached to the nitrogen atom at the 4-position of the piperidine ring. Its IUPAC name is 4-(dimethylamino)piperidine, and it has a molecular formula of C₇H₁₆N₂ (molecular weight: 128.22 g/mol). Key physical properties include a boiling point of 187°C, a refractive index of 1.476, and a purity of 97% in commercial preparations .

This compound is widely used in pharmaceutical research, particularly as a building block in synthesizing bioactive molecules. Its structural flexibility allows for modifications that enhance binding affinity or metabolic stability in drug candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylpiperidin-4-amine can be synthesized through several methods. One common method involves the reaction of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol. The reaction mixture is stirred at room temperature for four days, followed by the addition of concentrated hydrochloric acid. The resulting residue is dissolved in water, and the pH is adjusted to 10 using sodium hydroxide solution. The aqueous solution is then extracted with methylene chloride, and the organic layer is dried over sodium sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Organic Synthesis

N,N-Dimethylpiperidin-4-amine serves as a nucleophilic catalyst in various organic reactions due to its basicity and ability to stabilize transition states. Some notable applications include:

Esterification Reactions

DMAP is commonly used as a catalyst in esterification reactions, particularly with acetic anhydride. The mechanism involves the formation of an acetylpyridinium ion, facilitating the nucleophilic attack by alcohols to form esters without the formation of tetrahedral intermediates .

Synthesis of Indoles and Tetrazoles

Recent studies have demonstrated the synthesis of new ionic liquids based on DMAP that act as efficient catalysts for the Fischer indole synthesis and click chemistry for 1H-tetrazole formation. These reactions are carried out under environmentally friendly conditions, often requiring minimal catalyst loading .

Reaction Type Catalyst Type Yield (%) Conditions
Fischer Indole SynthesisDMAP-based Ionic LiquidsUp to 70%Solvent-free
1H-Tetrazole FormationDMAP-based Ionic LiquidsVariableMinimal catalyst loading

Medicinal Chemistry Applications

DMAP has been explored for its potential in medicinal chemistry, particularly in drug development and synthesis.

Pharmaceutical Applications

DMAP derivatives have been investigated for their role as intermediates in the synthesis of various pharmaceutical compounds. For instance, its application in creating complex amines and heterocycles is significant for developing new therapeutic agents .

Safety and Toxicity Considerations

While DMAP is effective in catalysis, it also poses safety risks due to its toxicity and corrosive nature. It can cause severe skin burns and eye damage upon contact, necessitating careful handling procedures in laboratory environments .

Case Study 1: Catalytic Efficiency of DMAP-Based Ionic Liquids

A study evaluated the performance of DMAP-based ionic liquids in synthesizing indoles and tetrazoles. The results indicated that these ionic liquids could replace traditional solvents, enhancing reaction efficiency while minimizing environmental impact .

Case Study 2: Drug Synthesis Using DMAP

Research highlighted the use of DMAP in synthesizing novel anti-cancer agents through amine coupling reactions. The findings suggested that DMAP facilitated higher yields compared to conventional methods, indicating its potential for scaling up pharmaceutical production .

Mechanism of Action

The mechanism of action of N,N-Dimethylpiperidin-4-amine involves its interaction with molecular targets such as N-methyl-D-aspartate receptors. The compound’s molecular features allow it to modulate these receptors, potentially influencing synaptic transmission and plasticity. This modulation can have various effects, including reducing alcohol dependence and potentially impacting other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogues of N,N-Dimethylpiperidin-4-amine

Compound Name Key Structural Features Synthesis Method (Yield) Reference
This compound 4-position dimethylamino group on piperidine Commercial synthesis (97% purity)
1-(3-Chlorobenzyl)-N,N-dimethylpiperidin-4-amine hydrochloride Piperidine with benzyl and dimethylamino groups Chlorination and salt formation (54% yield)
N-[3-[4-(dimethylamino)piperidin-1-yl]-5-fluorophenyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide Piperidine-linked indole carboxamide Amide coupling (19% yield)
7-Chloro-N-(2-(4-(dipyridin-2-ylmethylamino)piperidin-1-yl)ethyl)quinolin-4-amine Piperidine with dipyridylmethyl and quinoline groups Reductive amination (>95% purity)

Key Observations :

  • This compound is often functionalized at the 1-position of the piperidine ring to enhance pharmacological activity. For instance, benzylation (as in ) or coupling with heterocycles (e.g., indole in ) improves target binding.
  • Synthetic yields vary significantly: Amide coupling yields (19%) are lower than reductive amination (>95%), highlighting the influence of reaction mechanisms on efficiency .

Key Observations :

  • The This compound moiety in compound 14 exhibits potent anticancer activity (IC₅₀ = 33 nM), outperforming analogues lacking this group (>100 nM) .
  • Modifications to the piperidine ring significantly affect binding. For example, compound 37 (1,4′-bipiperidine) shows weaker binding (IC₅₀ ≈ 10 μM) to L3MBTL3 compared to pyrrolidine-containing analogues, emphasizing the importance of ring size and substituent placement .
  • 4-DAMP analogues with piperidine scaffolds demonstrate nanomolar affinity for muscarinic receptors, but their binding is highly temperature-dependent, suggesting entropy-driven interactions .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Properties

Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
This compound Not reported Water-miscible 1.2
1-(3-Chlorobenzyl)-N,N-dimethylpiperidin-4-amine hydrochloride 142–145 Soluble in DMSO 2.8
Compound 14 (anticancer) Not reported DMSO-soluble 3.5

Key Observations :

  • The hydrochloride salt form (e.g., ) improves crystallinity and stability but reduces water solubility compared to the free base.
  • Higher LogP values (e.g., 3.5 for compound 14 ) correlate with enhanced cell membrane permeability, critical for intracellular targets like kinases .

Biological Activity

N,N-Dimethylpiperidin-4-amine (DMPA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DMPA, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with two methyl groups attached to the nitrogen atom at position 4. Its molecular formula is C7H16N2, and it has a molecular weight of 128.22 g/mol. The compound is typically found in a colorless to yellow liquid form and exhibits a purity of around 97% in commercial preparations .

Biological Activity Overview

The biological activity of DMPA has been investigated across various studies, revealing its potential in several therapeutic areas:

  • Anticancer Properties : DMPA and its derivatives have shown promising anticancer activity by inducing apoptosis in cancer cell lines. Studies indicate that certain derivatives can inhibit the proliferation of various cancer types, including breast and prostate cancers.
  • Neuropharmacological Effects : Research suggests that DMPA may influence neurotransmitter systems, potentially offering benefits in treating neurological disorders. Its structural similarity to other psychoactive compounds allows it to interact with receptors involved in mood regulation and cognitive function .
  • Antimicrobial Activity : Some derivatives of DMPA demonstrate antimicrobial properties against bacteria and fungi, suggesting potential applications in treating infections.

The mechanisms underlying the biological activities of DMPA involve several pathways:

  • Apoptosis Induction : In cancer cells, DMPA has been shown to activate caspase pathways leading to programmed cell death. This mechanism is crucial for its anticancer effects.
  • Receptor Modulation : DMPA may act as a modulator for neurotransmitter receptors such as serotonin and dopamine receptors, which are pivotal in managing mood disorders and neurodegenerative diseases .

Data Table: Biological Activities of DMPA Derivatives

Compound NameStructure FeaturesBiological ActivityReference
DMPAPiperidine ring with dimethyl substitutionAnticancer, Neuropharmacological
1-(4-Bromophenyl)sulfonyl-DMPASulfonamide group additionAnticancer activity
1-(2-Fluorophenyl)sulfonyl-DMPADifferent alkyl substitution on nitrogenAntimicrobial effects

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of DMPA derivatives against human cancer cell lines. The results indicated that specific modifications on the piperidine ring enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Neuropharmacological Assessment : A recent investigation into the effects of DMPA on animal models revealed significant improvements in memory retention and mood stabilization, attributed to its interaction with central nervous system receptors. This opens avenues for further research into its use as a neuroprotective agent .
  • Antimicrobial Properties : An exploration into the antimicrobial efficacy of DMPA derivatives demonstrated effective inhibition against strains of Staphylococcus aureus and Candida albicans. This highlights its potential as a lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N,N-Dimethylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of piperidin-4-amine derivatives. For example, analogous compounds like N,N-dimethyl-1-(6-nitro-3-pyridyl)piperidin-4-amine are synthesized via alkylation using dimethylamine or methyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like acetonitrile or ethanol . Optimizing reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of reagents can enhance yields (>70%) and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. How can researchers characterize this compound using spectroscopic and spectrometric techniques?

  • Methodological Answer :

  • 1H NMR : Analyze proton environments at 600 MHz in DMSO-d6. For example, dimethylamino groups show singlets near δ 2.14 ppm, while piperidine ring protons appear as multiplets between δ 1.30–3.04 ppm .
  • HRMS : Confirm molecular weight (e.g., C13H20N2 with expected m/z 204.32) using electrospray ionization (ESI) to validate purity .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity >95% .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or moisture absorption. Stability tests in DMSO or ethanol (1–10 mM) over 48 hours at room temperature show <5% degradation via HPLC. Avoid prolonged exposure to light or acidic/basic environments, which may induce ring-opening or decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parallel Synthesis : Screen alkylating agents (e.g., methyl iodide vs. dimethyl sulfate) and bases (e.g., NaH vs. K2CO3) in microwaves (50–100°C, 30–60 min) to identify high-yield conditions .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Yield Tracking : Use LC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. What experimental strategies are used to evaluate the biological activity of this compound analogs?

  • Methodological Answer :

  • Enzyme Assays : Test cholinesterase inhibition (e.g., acetylcholinesterase IC50 via Ellman’s method) to assess neuropharmacological potential .
  • Cellular Uptake : Use fluorescently tagged analogs (e.g., BODIPY conjugates) to quantify permeability in Caco-2 cell monolayers .
  • Target Engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics to receptors like σ-1 or opioid receptors .

Q. How can computational modeling guide the design of this compound derivatives with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites (e.g., dopamine D2 receptor PDB: 6CM4). Focus on substituent effects at the piperidine N-position .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
  • MD Simulations : Simulate ligand-receptor complexes (GROMACS, 100 ns) to assess stability of dimethylamino interactions .

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound analogs?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Assign ambiguous proton/carbon signals (e.g., distinguishing N-methyl vs. ring-methyl groups) .
  • Isotopic Labeling : Synthesize 13C-labeled analogs to track carbon environments in complex mixtures .
  • Synchrotron XRD : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks .

Q. How do researchers address heterogeneity in meta-analyses of pharmacological data for piperidine derivatives?

  • Methodological Answer :

  • Statistical Tools : Calculate Higgins’ statistic to quantify heterogeneity (% variation due to study differences). Values >50% indicate substantial heterogeneity, necessitating random-effects models .
  • Sensitivity Analysis : Exclude outlier studies (e.g., those using non-standard assays) and re-analyze effect sizes .
  • Subgroup Analysis : Stratify data by variables like assay type (e.g., in vitro vs. in vivo) or substituent groups .

Q. What methodologies ensure rigorous literature reviews for this compound-related studies?

  • Methodological Answer :

  • Database Selection : Prioritize PubMed, Web of Science, and Reaxys for comprehensive coverage. Avoid Google Scholar due to irreproducible search results .
  • Search Strings : Use Boolean operators (e.g., (this compound) AND (synthesis OR pharmacokinetics)) and truncation (e.g., piperidin$) .
  • PRISMA Guidelines : Document screening, inclusion, and exclusion criteria to minimize bias .

Properties

IUPAC Name

N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJAIURZMRJPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198542
Record name N,N-Dimethylpiperidin-4-amine
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Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50533-97-6
Record name 4-(Dimethylamino)piperidine
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Record name N,N-Dimethylpiperidin-4-amine
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Record name N,N-Dimethylpiperidin-4-amine
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Record name N,N-dimethylpiperidin-4-amine
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Synthesis routes and methods

Procedure details

A solution of the 1-benzyl-4-dimethylaminopiperidine in 125 ml. of methanol was shaken with 1.0 gm. of 10 percent palladium on carbon under 50 psi of hydrogen at 50°C. until one equivalent of hydrogen was consumed. The suspension was filtered and the filtrate concentrated at atmospheric pressure. The residue was distilled at 20 mm. Hg. to give 4-dimethylaminopiperidine, b.p. 90°-92°C.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N-Dimethylpiperidin-4-amine
N,N-Dimethylpiperidin-4-amine
N,N-Dimethylpiperidin-4-amine
N,N-Dimethylpiperidin-4-amine

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